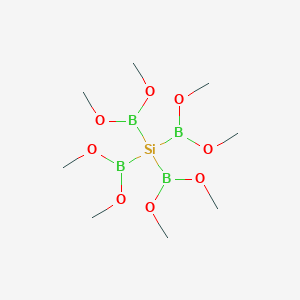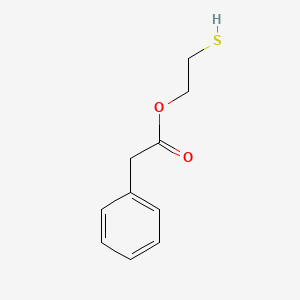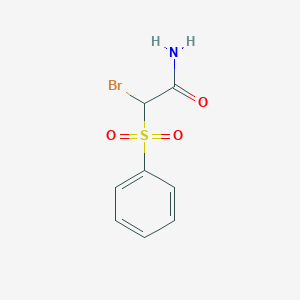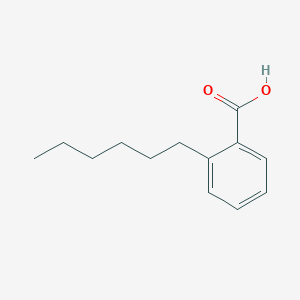
Carbamic chloride, ethyl(2-propoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic chloride, ethyl(2-propoxyphenyl)- is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate functional group, which is derived from carbamic acid
準備方法
Synthetic Routes and Reaction Conditions
Carbamic chloride, ethyl(2-propoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of an appropriate amine with phosgene or a phosgene equivalent, such as triphosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic. The general reaction scheme is as follows:
[ \text{R-NH}_2 + \text{COCl}_2 \rightarrow \text{R-NH-COCl} + \text{HCl} ]
In this case, the amine used would be ethyl(2-propoxyphenyl)amine, leading to the formation of carbamic chloride, ethyl(2-propoxyphenyl)-.
Industrial Production Methods
Industrial production of carbamic chloride, ethyl(2-propoxyphenyl)- often involves large-scale synthesis using automated systems to handle the toxic reagents safely. The process may include steps such as purification and distillation to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Carbamic chloride, ethyl(2-propoxyphenyl)- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form the corresponding carbamic acid and hydrochloric acid.
Aminolysis: Reacts with amines to form ureas.
Alcoholysis: Reacts with alcohols to form carbamates.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Aminolysis: Requires the presence of an amine, often conducted at room temperature or slightly elevated temperatures.
Alcoholysis: Involves the use of alcohols, sometimes in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: Produces carbamic acid and hydrochloric acid.
Aminolysis: Produces ureas.
Alcoholysis: Produces carbamates.
科学的研究の応用
Carbamic chloride, ethyl(2-propoxyphenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials.
作用機序
The mechanism of action of carbamic chloride, ethyl(2-propoxyphenyl)- involves its reactivity with nucleophiles, such as amines and alcohols. The compound acts as an electrophile, allowing it to form covalent bonds with nucleophilic species. This reactivity is central to its use in the synthesis of ureas and carbamates.
類似化合物との比較
Similar Compounds
- Carbamic chloride, methyl(2-propoxyphenyl)-
- Carbamic chloride, ethyl(2-methoxyphenyl)-
- Carbamic chloride, ethyl(2-chlorophenyl)-
Uniqueness
Carbamic chloride, ethyl(2-propoxyphenyl)- is unique due to the presence of the 2-propoxyphenyl group, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other carbamic chlorides and influences its applications in various fields.
特性
CAS番号 |
59732-08-0 |
|---|---|
分子式 |
C12H16ClNO2 |
分子量 |
241.71 g/mol |
IUPAC名 |
N-ethyl-N-(2-propoxyphenyl)carbamoyl chloride |
InChI |
InChI=1S/C12H16ClNO2/c1-3-9-16-11-8-6-5-7-10(11)14(4-2)12(13)15/h5-8H,3-4,9H2,1-2H3 |
InChIキー |
DQTVHELSOVTKDZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC=CC=C1N(CC)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,3-Dihydroxy-4,6-bis(phenylmethoxycarbonylamino)cyclohexyl] acetate](/img/structure/B14614483.png)

![2,4-dihydro-1H-pyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614492.png)

![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
![1-{[2,4-Bis(4-chlorophenyl)-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14614507.png)

![3H-Pyrazol-3-one, 2,4-dihydro-4-[(2-nitrophenyl)methyl]-2,5-diphenyl-](/img/structure/B14614542.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)

![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
silane](/img/structure/B14614565.png)
